N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and an N-(3,5-dimethylphenyl)acetamide group at position 3 (Figure 1). This structural motif aligns with derivatives reported for anti-inflammatory and anticancer activities, particularly through inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) . The 3,5-dimethylphenyl and fluoro substituents are hypothesized to enhance metabolic stability and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-6-12(2)8-13(7-11)23-16(25)9-24-10-22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHPTDZRXNZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure features a benzothieno-pyrimidine core, which is known for various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C22H20FN3O4S
- Molecular Weight: 441.5 g/mol
- IUPAC Name: N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Purity: Typically around 95% .
Antitumor Activity
Recent studies have indicated that compounds related to the benzothieno-pyrimidine structure exhibit significant antitumor properties. For instance, the compound has been tested against various cancer cell lines using both 2D and 3D cell culture models. The results indicate potent cytotoxic effects:
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Not specified | Not specified |
These findings suggest that the compound's activity is significantly higher in two-dimensional assays compared to three-dimensional formats, indicating a potential difference in efficacy based on the model used .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains. Preliminary results showed that it could inhibit the growth of certain pathogens, although specific data on minimum inhibitory concentrations (MICs) were not detailed in the available literature.
The mechanism by which N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways.
Case Studies and Research Findings
-
Case Study: Antitumor Efficacy
A study conducted on a series of benzothieno-pyrimidine derivatives demonstrated that modifications to the phenyl ring significantly influenced their cytotoxicity against lung cancer cells. The presence of electron-donating groups like methyl increased activity compared to unsubstituted analogs . -
Research on Antimicrobial Properties
In a separate investigation, derivatives of benzothieno-pyrimidines were screened for their ability to inhibit bacterial growth. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Benzothieno[3,2-d]pyrimidin-4-one Cores
highlights benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds share the core structure but differ in substituents at position 2 (e.g., sulfonamide thio-derivatives) and position 3 (methanesulfonamide groups). Key comparisons include:
- Substituent Effects: The target compound’s 9-fluoro substituent may enhance electronic effects and steric hindrance compared to non-halogenated analogs. Fluorine’s electron-withdrawing nature could improve binding to COX-2, similar to 2,4-difluorophenyl derivatives (compound 9) .
- Biological Activity: Derivatives in suppress PGE2 and IL-8 production in human keratinocytes and macrophages.
Table 1: Comparison of Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Quinazolinone and Quinoline Derivatives
and describe N-(3,5-dimethylphenyl)acetamide derivatives with quinazolin-4-one (compound 21b) and quinolin-4-one (compound 9b) cores. Key differences include:
- Substituent Effects : The 6-methoxy group in 21b and 9b increases electron density, which may reduce metabolic stability compared to the target compound’s 9-fluoro group.
Table 2: Comparison with Quinazolinone/Quinoline Analogues
Phenoxyaromatic Acid Analogues
and discuss phenoxyaromatic acid derivatives (e.g., 19h–k) with N-(3,5-dibromophenyl)acetamide groups. These compounds act as radiotherapy sensitizers, diverging functionally from the target compound’s anti-inflammatory focus. Structural comparisons include:
- Biological Targets: Phenoxyaromatic acids target radiotherapy pathways, while benzothienopyrimidines focus on inflammatory mediators, highlighting scaffold-dependent applications.
Meta-Substituted Trichloro-Acetamides
analyzes N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, emphasizing crystal structure variations. The 3,5-dimethylphenyl group in the target compound likely induces steric effects similar to 3,5-(CH3)2C6H3NH-CO-CCl3, which forms two molecules per asymmetric unit.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
